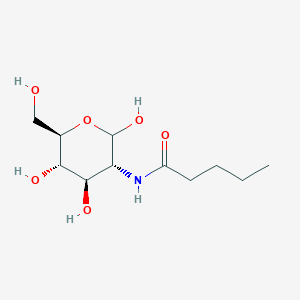
2-Chloro-5-fluoropyridin-4-amine
Vue d'ensemble
Description
2-Chloro-5-fluoropyridin-4-amine is a chemical compound with the CAS Number: 89510-90-7 . It has a molecular weight of 146.55 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C5H4ClFN2 . The InChI code is 1S/C5H4ClFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 146.552 . Other specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Chemoselective Functionalization
One of the primary applications of 2-Chloro-5-fluoropyridin-4-amine is in chemoselective functionalization. Research shows that 5-bromo-2-chloro-3-fluoropyridine can be selectively functionalized under different conditions. Catalytic amination conditions result in bromide substitution products for secondary amines and primary anilines, while substitution at the 2-chloro position is preferred under neat conditions without palladium catalysis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of 2-Amino-5-fluoropyridines
Another significant application involves the synthesis of 2-Amino-5-fluoropyridines. This process includes the reaction of 2-chloro-5-fluoropyridine with ammonia, leading to a mixture of 1 and 2-amino-5-fluoropyridine. An alternative synthesis route is also reported, demonstrating the compound's versatility in various chemical reactions (Hand & Baker, 1989).
Role in Kinase Inhibitors Synthesis
The compound is also instrumental in the synthesis of potential kinase inhibitors, such as 2,4-disubstituted-5-fluoropyrimidines, a biologically active molecular core seen in various anticancer agents. This synthesis pathway indicates the compound's potential role in developing new pharmaceutical treatments (Wada et al., 2012).
Catalyst-Free Amination
Catalyst-free amination of related pyridines, like 2-fluoropyridine, is another research area. This process is significant for its simplicity and the absence of a need for additional catalysts, indicating an efficient pathway for generating N-(pyridin-2-yl) derivatives (Abel et al., 2015).
Synthesis of 4-Amino-3,5-Dichloro-6-Fluoropyridine-2-ol
Research also includes the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, highlighting the compound's potential in producing various pyridine derivatives (Mi Zhi-yuan, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-5-fluoropyridin-4-amine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines are known for their potential as imaging agents for various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Propriétés
IUPAC Name |
2-chloro-5-fluoropyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPPUXFOOUHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624365 | |
| Record name | 2-Chloro-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89510-90-7 | |
| Record name | 2-Chloro-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



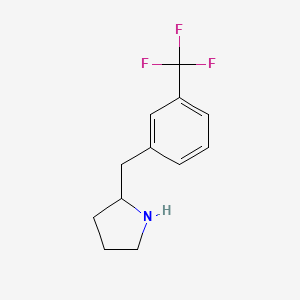

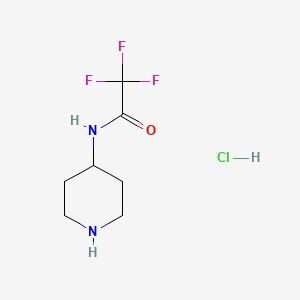
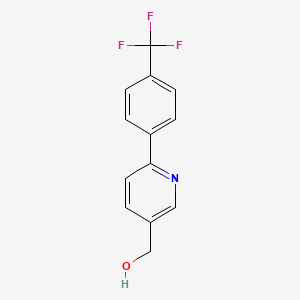
![2-[4-(Trifluoromethyl)phenoxy]propylamine](/img/structure/B3024419.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)
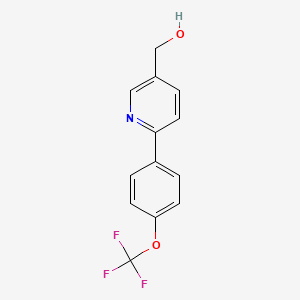
![[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol](/img/structure/B3024424.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole](/img/structure/B3024427.png)

